molecular formula C4H8ClF2NO2 B3266550 Methyl 3-amino-2,2-difluoropropanoate hydrochloride CAS No. 428452-50-0

Methyl 3-amino-2,2-difluoropropanoate hydrochloride

Cat. No. B3266550
CAS RN: 428452-50-0
M. Wt: 175.56 g/mol
InChI Key: NWTLQCSNWJKRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,2-difluoropropanoate hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of the amino acid alanine and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-difluoropropanoate hydrochloride is not fully understood. However, it has been shown to inhibit various enzymes, including serine proteases and cysteine proteases. This inhibition is thought to be due to the presence of the difluoromethyl group, which is known to be a potent inhibitor of proteases.
Biochemical and Physiological Effects
Methyl 3-amino-2,2-difluoropropanoate hydrochloride has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to have antiviral activity against influenza A and B viruses. It has also been shown to inhibit the activity of various enzymes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-amino-2,2-difluoropropanoate hydrochloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various drugs and peptidomimetics. It can also be used to inhibit the activity of various enzymes involved in disease processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for research involving methyl 3-amino-2,2-difluoropropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the identification of new enzymes that can be inhibited by this compound. Additionally, research can be conducted to identify the optimal conditions for the synthesis of this compound and to improve its yield. Finally, more research can be conducted to investigate the toxicity of this compound and to identify ways to mitigate its toxic effects.
Conclusion
In conclusion, methyl 3-amino-2,2-difluoropropanoate hydrochloride is a versatile compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in the development of new drugs and to inhibit the activity of various enzymes involved in disease processes. However, its toxicity must be taken into consideration when using it in lab experiments.

Scientific Research Applications

Methyl 3-amino-2,2-difluoropropanoate hydrochloride has been used in various scientific research applications. One of its primary uses is in the synthesis of new drugs. This compound has been used as a starting material for the synthesis of various drugs, including antiviral and anticancer drugs. It has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name

methyl 3-amino-2,2-difluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTLQCSNWJKRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,2-difluoropropanoate hydrochloride

CAS RN

428452-50-0
Record name Propanoic acid, 3-amino-2,2-difluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428452-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In a round bottom flask, 3-amino-2,2-difluoropropanoic acid (500 mg, 4 mmol) was solubilized in MeOH (10 mL). At 0° C., SOCl2 (1 mL) was added dropwise. The reaction mixture was then stirred at room temperature overnight. Evaporation of the reaction mixture gave a white solid to be the product as HCl salt (570 mg, 81%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.63 (t, J=16 Hz, 2H) 3.87 (s, 3H) 9.07 (br. s., 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
570 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Reactant of Route 5
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-2,2-difluoropropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.